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Lacosamide-d6

Cat. No.: B13853509
M. Wt: 256.33 g/mol
InChI Key: VPPJLAIAVCUEMN-GMGXQYKBSA-N
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Description

Role of Stable Isotope Labeling in Pharmaceutical Sciences

Stable isotope labeling is a technique where an atom in a molecule is replaced by one of its stable isotopes. Common stable isotopes used in pharmaceutical research include deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N). musechem.comacs.org This substitution does not involve radioactivity, making these compounds safe for use in a wide range of studies, including those involving human subjects. metsol.com

The primary utility of stable isotope labeling lies in its ability to act as a tracer in biological systems. globenewswire.com By incorporating these heavier isotopes, researchers can track the journey of a drug molecule through the body, a process known as ADME (absorption, distribution, metabolism, and excretion). musechem.commetsol.com This allows for a detailed understanding of a drug's pharmacokinetic and pharmacodynamic properties. musechem.com Advanced analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are used to detect and quantify these labeled compounds, providing precise data on metabolic pathways and drug efficacy. acs.orgmetsol.comglobenewswire.com

The application of stable isotope labeling accelerates the drug development process by enabling early identification of promising drug candidates and providing insights into their metabolic pathways. metsol.comadesisinc.com This precision is crucial for developing effective and safe therapies. musechem.comadesisinc.com

Rationale for Deuteration in Drug Development and Research

Deuteration is a specific type of stable isotope labeling where one or more hydrogen atoms in a drug molecule are replaced by deuterium. wikipedia.org This seemingly minor change can have significant effects on the drug's properties due to the kinetic isotope effect. The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond, making it more difficult to break during metabolic processes. musechem.com

This increased stability can lead to several advantages in drug development:

Improved Metabolic Stability: By strategically replacing hydrogen with deuterium at sites of metabolic breakdown, the drug can become more resistant to metabolism, potentially leading to a longer half-life. unibestpharm.comnih.gov

Reduced Formation of Toxic Metabolites: Altering the metabolic pathway of a drug through deuteration can sometimes decrease the production of harmful metabolites. unibestpharm.com

Enhanced Selectivity: In some cases, deuteration can help a drug maintain its selectivity for its intended target by preventing the formation of non-selective metabolites. unibestpharm.com

The first deuterated drug, deutetrabenazine, was approved by the FDA in 2017, marking a significant milestone and paving the way for further research and development in this area. nih.gov

Specific Research Utility of Lacosamide-d6

This compound is the deuterium-labeled analog of Lacosamide (B1674222), an anti-epileptic drug. veeprho.com Its primary and most critical application in biomedical research is as an internal standard for the quantification of Lacosamide in biological samples such as plasma. veeprho.comclearsynth.comfda.govresearchgate.net

In analytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard is a compound with similar physicochemical properties to the analyte (the substance being measured) that is added in a known quantity to the sample. vulcanchem.com this compound is an ideal internal standard for Lacosamide analysis because it behaves almost identically during sample extraction and chromatographic separation, but it can be distinguished by the mass spectrometer due to its higher molecular weight. veeprho.comvulcanchem.com This allows for highly accurate and precise quantification of Lacosamide concentrations. veeprho.com

The use of this compound as an internal standard is crucial for:

Pharmacokinetic Studies: Accurately determining the absorption, distribution, metabolism, and excretion of Lacosamide. veeprho.comfda.gov

Therapeutic Drug Monitoring: Ensuring that patients are receiving the optimal amount of the drug. veeprho.com

Bioequivalence Studies: Comparing different formulations of Lacosamide. fda.gov

Below is a table summarizing the key properties of this compound:

Property Value
Chemical Name (R)-N-benzyl-3-methoxy-2-(acetamido-d3)propanamide-d3
Molecular Formula C₁₃H₁₂D₆N₂O₃
Molecular Weight 256.33 g/mol

| Primary Application | Internal standard for Lacosamide quantification |

A validated LC-MS/MS method using this compound as an internal standard for the quantification of Lacosamide in human plasma has demonstrated high performance. researchgate.netvulcanchem.com The key parameters of this method are outlined in the table below:

Parameter Value
Linear Range 0.075–25.461 µg/mL
Correlation Coefficient (r²) 0.998
Intraday Precision (% CV) ≤4.2%
Interday Accuracy 98.2–102.4%
Matrix Effect <5%

| Recovery | >95% |

These findings underscore the critical role of this compound in facilitating precise and reliable bioanalytical research, ultimately contributing to a better understanding and application of Lacosamide in clinical practice. vulcanchem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H18N2O3 B13853509 Lacosamide-d6

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H18N2O3

Molecular Weight

256.33 g/mol

IUPAC Name

(2R)-N-benzyl-2-[(2,2,2-trideuterioacetyl)amino]-3-(trideuteriomethoxy)propanamide

InChI

InChI=1S/C13H18N2O3/c1-10(16)15-12(9-18-2)13(17)14-8-11-6-4-3-5-7-11/h3-7,12H,8-9H2,1-2H3,(H,14,17)(H,15,16)/t12-/m1/s1/i1D3,2D3

InChI Key

VPPJLAIAVCUEMN-GMGXQYKBSA-N

Isomeric SMILES

[2H]C([2H])([2H])C(=O)N[C@H](COC([2H])([2H])[2H])C(=O)NCC1=CC=CC=C1

Canonical SMILES

CC(=O)NC(COC)C(=O)NCC1=CC=CC=C1

Origin of Product

United States

Synthetic Methodologies and Isotopic Labeling Strategies for Lacosamide D6

Historical Overview of Lacosamide (B1674222) Synthesis Approaches

The synthesis of Lacosamide, chemically known as (R)-2-acetamido-N-benzyl-3-methoxypropionamide, has been approached through several routes since its discovery. wikipedia.orgnih.govacs.org Initial methods often started from D-serine, a naturally occurring amino acid. jlu.edu.cn

One of the early synthetic routes involved the conversion of D-serine to its methyl ester, which then reacted with benzylamine (B48309) to form the corresponding benzyl (B1604629) amide. This intermediate was subsequently N-acetylated with acetic anhydride (B1165640), followed by methylation of the hydroxyl group using methyl iodide and silver oxide to yield Lacosamide. jlu.edu.cn

Another approach also began with D-serine, which was first N-acetylated with acetic anhydride. The resulting N-acetyl-D-serine was then coupled with benzylamine to produce the benzyl amide derivative. The final step was the methylation of the hydroxyl group to give Lacosamide. jlu.edu.cn

A third strategy involved protecting the amino group of D-serine with a benzyl chloroformate group. The protected amino acid then underwent O-methylation using methyl iodide and silver oxide. After hydrolysis of the resulting methyl ester, the carboxylic acid was converted to the benzyl amide. Finally, removal of the protecting group and subsequent acetylation yielded Lacosamide. jlu.edu.cn

Later developments focused on improving the efficiency and commercial viability of the synthesis. For instance, an improved process was developed where D-serine was first protected with a Boc (tert-butyloxycarbonyl) group, followed by O-methylation. The resulting compound was then reacted with benzylamine to form the amide, and after deprotection of the Boc group, the final acetylation step yielded Lacosamide. google.com These foundational synthetic strategies for the parent compound laid the groundwork for the development of methods to produce its deuterated analogue, Lacosamide-d6.

Design Principles for Deuterated Lacosamide Synthesis

The synthesis of deuterated compounds like this compound is guided by specific design principles aimed at strategically incorporating deuterium (B1214612) atoms into the molecule. google.com The primary goal is to create a stable, isotopically labeled version of the drug that retains its chemical properties but has a different mass for analytical purposes. thieme-connect.com

A key principle is the kinetic isotope effect, where the C-D bond is stronger and breaks more slowly than a C-H bond. nih.gov This principle is leveraged to improve metabolic stability by replacing hydrogens at sites vulnerable to metabolic degradation. nih.gov For this compound, deuterium labeling is typically done on the N-acetyl and O-methyl groups. vulcanchem.comcleanchemlab.com This placement ensures that the labeled compound has a distinct mass signature for mass spectrometry without altering the core structure responsible for its pharmacological activity. vulcanchem.com

The selection of deuterated reagents is a critical aspect of the design. vulcanchem.com For this compound, deuterated acetic anhydride ((CD3CO)2O) is used to introduce the trideuterioacetyl group, and a deuterated methylating agent, such as deuterated dimethyl sulfate (B86663) (D3C–O–SO2–O–CD3), is used for the trideuteriomethoxy group. vulcanchem.com The synthesis is designed to introduce the deuterium atoms in the final steps to maximize efficiency and minimize the loss of expensive labeled reagents. tandfonline.com

Furthermore, the synthetic route must be designed to avoid racemization and ensure the final product has high chiral purity, as the pharmacological activity of Lacosamide resides in the R-enantiomer. wikipedia.orggoogle.com The process also aims for high isotopic purity, meaning a high percentage of the molecules contain the desired number of deuterium atoms. vulcanchem.com

Advanced Synthetic Routes for this compound

Advanced synthetic routes for this compound have been developed to improve efficiency, yield, and purity. These methods often adapt established syntheses of Lacosamide, incorporating deuterated reagents at key steps.

One optimized, three-step protocol for this compound synthesis starts with the amidation of Boc-D-Serine. vulcanchem.com This involves reacting Boc-D-Serine with benzylamine in the presence of N-methylmorpholine and isobutyl chloroformate to produce (R)-N-benzyl-2-(Boc-amino)-3-hydroxypropanamide. vulcanchem.com The subsequent step is the introduction of the first three deuterium atoms via acetylation using deuterated acetic anhydride under basic conditions, which forms the CD3 group at the acetamide (B32628) position. vulcanchem.com The final step is the methylation of the hydroxyl group using a deuterated methylating agent like deuterated dimethyl sulfate to create the methoxy-d3 moiety, thus completing the synthesis of this compound. vulcanchem.com

Furthermore, chemoenzymatic methods have been explored for the synthesis of Lacosamide, offering high enantioselectivity. jlu.edu.cn These methods, which use enzymes to catalyze key steps, could be adapted for the synthesis of this compound to ensure high chiral purity of the final product. jlu.edu.cn

These advanced routes focus on producing this compound with high purity and in a manner that is scalable and cost-effective.

Isotopic Purity Assessment and Characterization of this compound

Isotopic Purity Assessment: The primary method for determining the isotopic purity of this compound is liquid chromatography-tandem mass spectrometry (LC-MS/MS) . vulcanchem.com This technique separates the deuterated compound from any non-deuterated or partially deuterated analogues based on their mass-to-charge ratio (m/z). vulcanchem.com For this compound, the expected mass shift is approximately 6 Da compared to the unlabeled Lacosamide. vulcanchem.com By monitoring the specific m/z transitions for both Lacosamide (e.g., m/z 251.1 → 108.1) and this compound (e.g., m/z 257.1 → 114.1), the percentage of the deuterated species can be accurately quantified. vulcanchem.com High isotopic purity, often exceeding 99%, is desirable for its use as an internal standard. vulcanchem.com

Characterization Techniques: Beyond isotopic purity, a comprehensive characterization of this compound is performed using a suite of analytical methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR are used to confirm the molecular structure of this compound. doi.orgxiahepublishing.com The absence or significant reduction of signals corresponding to the protons on the N-acetyl and O-methyl groups in the 1H NMR spectrum provides direct evidence of successful deuteration. xiahepublishing.com

High-Resolution Mass Spectrometry (HRMS): HRMS is used to determine the exact mass of the synthesized this compound, which should correspond to its molecular formula (C13H12D6N2O3). doi.org

Infrared (IR) Spectroscopy: IR spectroscopy can identify the functional groups present in the molecule, such as the amide and ether groups, further confirming its structure.

Melting Point: The melting point of the synthesized this compound is measured and compared to the known value for Lacosamide to assess its purity. wikipedia.org

High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the chemical purity of the compound, separating it from any process-related impurities. acs.org

Chiral Purity Analysis: Since the biological activity of Lacosamide is specific to the R-enantiomer, methods like chiral HPLC are employed to determine the enantiomeric purity and ensure the absence of the inactive S-isomer. acs.orggeneesmiddeleninformatiebank.nl

A comprehensive Certificate of Analysis (CoA) is typically provided with commercially available this compound, detailing the results of these characterization tests to guarantee its quality and reliability for research purposes. cleanchemlab.com

Bioanalytical Method Development and Validation with Lacosamide D6 As an Internal Standard

Principles of Internal Standard Application in Quantitative Bioanalysis

In quantitative bioanalysis, an internal standard (IS) is a compound added in a known amount to samples, calibrators, and controls. aptochem.com It is essential for the accuracy and precision of analytical methods, particularly in liquid chromatography-mass spectrometry (LC-MS/MS). aptochem.comtexilajournal.com The primary role of an IS is to correct for the variability that can occur during sample preparation and analysis. aptochem.com By undergoing the same procedures as the analyte of interest, the IS can compensate for fluctuations in extraction recovery, injection volume, and ionization efficiency in the mass spectrometer. aptochem.comtexilajournal.com

Deuterated compounds, such as Lacosamide-d6, are considered the gold standard for use as internal standards in mass spectrometry-based bioanalysis. nih.govclearsynth.com This is because their physical and chemical properties are nearly identical to the unlabeled analyte. chromforum.org This similarity ensures that the deuterated standard co-elutes with the analyte during chromatography and experiences similar ionization effects, a critical factor for correcting matrix effects. texilajournal.comchromforum.org Matrix effects, caused by other components in a biological sample, can suppress or enhance the ionization of the analyte, leading to inaccurate quantification. clearsynth.com Since the deuterated IS is affected in the same way as the analyte, the ratio of their signals remains constant, allowing for accurate determination of the analyte's concentration. clearsynth.comchromforum.org The mass difference between the deuterated standard and the analyte, due to the presence of deuterium (B1214612) atoms, allows them to be distinguished by the mass spectrometer. clearsynth.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methodologies for this compound

LC-MS/MS is the most frequently described method for the quantification of lacosamide (B1674222) in biological matrices, with this compound often used as the internal standard. researchgate.netdntb.gov.ua This technique combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. nih.gov The use of a deuterated internal standard like this compound is crucial for the robustness and accuracy of these methods, correcting for potential analyte loss during sample processing and analysis. nih.gov

Sample Preparation Techniques (e.g., Protein Precipitation, Liquid-Liquid Extraction, Solid-Phase Extraction)

Before analysis by LC-MS/MS, lacosamide and its internal standard, this compound, must be extracted from the biological matrix. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). google.com.namdpi.com

Protein Precipitation (PPT): This is a simple and widely used method for sample preparation in lacosamide analysis. nih.govnih.gov It involves adding a solvent, such as methanol (B129727) or acetonitrile (B52724), to the plasma or serum sample to denature and precipitate proteins. nih.govnih.govfrontiersin.org After centrifugation, the supernatant containing lacosamide and this compound is separated and can be directly injected into the LC-MS/MS system or further processed. nih.govgoogle.com.na This technique is favored for its simplicity, speed, and cost-effectiveness. nih.gov

Liquid-Liquid Extraction (LLE): LLE is another common technique used to extract lacosamide from biological samples. researchgate.netscinews.uz This method involves the partitioning of the analyte and internal standard from the aqueous biological matrix into an immiscible organic solvent. researchgate.netscinews.uz Solvents like ethyl acetate (B1210297) or a mixture of diethyl ether and dichloromethane (B109758) have been used. researchgate.netscinews.uz After mixing and separation of the layers, the organic phase containing lacosamide and this compound is evaporated and the residue is reconstituted in a suitable solvent for injection. scinews.uz LLE can provide cleaner extracts compared to PPT. researchgate.net

Solid-Phase Extraction (SPE): SPE is a more selective sample preparation technique that can be used for lacosamide analysis. nih.govresearchgate.net In SPE, the sample is passed through a solid sorbent material that retains the analyte and internal standard. nih.gov Interfering substances are washed away, and then the analyte and IS are eluted with a different solvent. nih.gov C18 is a common sorbent used for this purpose. nih.govresearchgate.net SPE can offer higher recovery and cleaner extracts than PPT and LLE, and can also be automated for high-throughput analysis. dntb.gov.uanih.gov

Chromatographic Separation Parameters

The chromatographic separation of lacosamide and this compound is typically achieved using reversed-phase high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC). frontiersin.orginnovareacademics.in

Columns: C18 columns are most frequently used for the separation of lacosamide. researchgate.netresearchgate.netinnovareacademics.in Other columns, such as C8 and specialized reverse-phase columns like Newcrom R1, have also been reported. researchgate.netsielc.com

Mobile Phases: The mobile phase usually consists of a mixture of an aqueous component and an organic solvent. innovareacademics.in The aqueous phase is often a buffer, such as ammonium (B1175870) formate (B1220265) or potassium dihydrogen phosphate (B84403), with the pH adjusted to be acidic. researchgate.netinnovareacademics.in The organic modifier is typically acetonitrile or methanol. frontiersin.orgresearchgate.net Both isocratic and gradient elution methods have been successfully employed. researchgate.netfrontiersin.org

Flow Rate and Temperature: Flow rates generally range from 0.4 mL/min to 1.2 mL/min. researchgate.netinnovareacademics.in The column temperature is often maintained at around 40°C to ensure reproducible retention times. innovareacademics.innih.gov

A summary of various chromatographic conditions used for lacosamide analysis is presented in the table below.

ColumnMobile PhaseElutionFlow RateReference
Zorbax SB-C18 (4.6 x 250 mm, 5 µm)Potassium dihydrogen phosphate buffer (pH 3.0) and acetonitrile (83:17, v/v)Isocratic1.2 mL/min innovareacademics.in
C18 (50 x 4.6 mm, 5 µm)5mM ammonium formate and methanol (50:50, v/v)Isocratic0.5 mL/min researchgate.net
ZODIAC C18 (4.6 x 100 mm, 5 µm)Acetonitrile and 0.1% formic acid buffer (80:20, v/v)Isocratic0.9 mL/min researchgate.net
ACQUITY UPLC HSS T3 (2.1 x 50 mm, 1.8 µm)Methanol and 10mM ammonium acetate (30:70, v/v)Isocratic0.4 mL/min nih.gov
Waters ACQUITY UPLC BEH C18 (2.1 × 50 mm, 1.7 µm)0.1% formic acid in water and acetonitrileGradientNot Specified nih.gov

Mass Spectrometry Detection and Ion Transition Monitoring

Tandem mass spectrometry (MS/MS) is used for the detection and quantification of lacosamide and this compound. nih.gov Electrospray ionization (ESI) in the positive ion mode is commonly employed. nih.govfrontiersin.org The analysis is performed in the multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity. nih.gov In MRM, a specific precursor ion for each compound is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. nih.gov

The precursor ion for lacosamide is typically its protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of approximately 251.1 or 251.2. frontiersin.orgresearchgate.net For this compound, the precursor ion is observed at m/z 257.1 (due to the six deuterium atoms). For quantification, specific product ions are monitored. Common ion transitions for lacosamide include m/z 251.2 → 91.1 and 251.1 → 108.2. frontiersin.orgresearchgate.net For this compound, a common transition is m/z 256.10 → 211.10. researchgate.net The use of a deuterated internal standard like Lacosamide-d3 has also been reported with transitions of m/z 254.0 → 108.0. nih.gov

Below is a table summarizing typical mass spectrometry parameters for the analysis of lacosamide and a deuterated internal standard.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Ionization ModeReference
Lacosamide251.2091.10Positive ESI researchgate.net
This compound256.10211.10Positive ESI researchgate.net
Lacosamide251.1108.2Positive ESI frontiersin.org
Lacosamide-d3254.0108.0Positive ESI nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies for this compound

While LC-MS/MS is the predominant technique, Gas Chromatography-Mass Spectrometry (GC-MS) methods have also been developed for the determination of lacosamide in biological samples. dntb.gov.uanih.govresearchgate.net GC-MS has been used for therapeutic drug monitoring and in forensic cases. nih.gov

Sample Preparation and Derivatization for GC-MS

Analysis of lacosamide by GC-MS often requires a more involved sample preparation process compared to LC-MS/MS, which typically includes a derivatization step. researchgate.net

Extraction: Solid-phase extraction (SPE) has been used to extract lacosamide and an internal standard (such as levetiracetam-d6) from plasma. nih.govresearchgate.net Liquid-liquid extraction at an alkaline pH with a solvent like ethyl acetate has also been reported. nih.gov

Derivatization: Derivatization is often necessary to increase the volatility and thermal stability of lacosamide for GC analysis. researchgate.net A common derivatizing agent is N-methyl-N-tert-butyldimethylsilyltrifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylsilylchloride (TBDMSCl), which converts lacosamide into a more volatile silyl (B83357) derivative. nih.govresearchgate.net

GC-MS Detection Parameters

Gas Chromatography-Mass Spectrometry (GC-MS) represents a powerful analytical tool for the determination of Lacosamide in biological samples. For successful analysis, specific detection parameters are meticulously optimized.

A validated GC-MS method for Lacosamide in human plasma involved derivatization with N-methyl-N-tert-butyldimethylsilyltrifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylsilylchloride (t-BDMSCI) in acetonitrile. nih.gov The analysis is typically performed on a system like an Agilent GC-MSD, and the mass selective detector is operated in electron impact (EI) mode. nih.govgoogle.com

Key parameters for a GC-MS method often include:

Injector Temperature: Maintained at a high temperature, for instance, 280°C, to ensure rapid and complete volatilization of the derivatized analyte and internal standard.

Oven Temperature Program: A gradient temperature program is employed to achieve optimal separation on the capillary column. An example program might start at 150°C, hold for a minute, then ramp up to 300°C.

Carrier Gas: Helium is commonly used as the carrier gas at a constant flow rate.

Mass Spectrometric Detection: The mass spectrometer is operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity. Specific ions are monitored for both the derivatized Lacosamide and the internal standard. For the TBDMS derivative of Lacosamide, characteristic ions would be selected for quantification and confirmation.

It is important to note that while GC-MS methods are available, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is more commonly reported for Lacosamide quantification due to its high sensitivity and specificity, often requiring less sample preparation. researchgate.netresearchgate.net

Comprehensive Method Validation Parameters

A rigorous validation process is essential to ensure that a bioanalytical method is reliable and reproducible for its intended purpose. When using this compound as an internal standard, the validation encompasses several key parameters as per regulatory guidelines.

Specificity and Selectivity: The method must be able to unequivocally differentiate and quantify the analyte from endogenous components in the matrix, metabolites, and other potential interferences. nih.govaccscience.com This is typically assessed by analyzing blank matrix samples from multiple sources to check for any interfering peaks at the retention time of Lacosamide and this compound. researchgate.netnih.gov In LC-MS/MS methods, the unique mass transitions for both the analyte and the IS provide a high degree of selectivity. researchgate.net

Linearity: The linearity of the method is established by analyzing a series of calibration standards over a defined concentration range. accscience.com The response should be directly proportional to the concentration of the analyte. For Lacosamide, linear ranges have been reported from as low as 0.075 µg/mL up to 25.461 µg/mL in human plasma, and from 2 ng/mL to 10,000 ng/mL in rat plasma, consistently yielding a high correlation coefficient (r² ≥ 0.99). researchgate.netresearchgate.netnih.gov

Precision and Accuracy: These parameters determine the closeness of repeated measurements and the agreement between the measured value and the true value, respectively. accscience.com They are evaluated at multiple quality control (QC) concentrations, including the lower limit of quantification (LLOQ), low, medium, and high concentrations. Intra- and inter-day precision are typically expressed as the relative standard deviation (%RSD), which should generally be less than 15%. nih.govresearchgate.net Accuracy is expressed as the percentage of the nominal concentration, with acceptance criteria usually within ±15% (±20% for LLOQ). nih.govresearchgate.net

Recovery: Recovery experiments are performed to determine the efficiency of the extraction procedure. nih.gov It is assessed by comparing the analytical response of extracted samples with that of unextracted standards. For Lacosamide, extraction recoveries have been reported to be high, for instance, ranging from 92.5% to 97.6% in a GC-MS method and between 99.0% and 110.4% in a UPLC-MS/MS method. nih.govnih.gov

Matrix Effects: This parameter evaluates the influence of co-eluting, undetected matrix components on the ionization of the analyte and internal standard. nih.gov It is a critical parameter in LC-MS/MS and is assessed by comparing the response of the analyte in a post-extraction spiked sample to that of a pure standard solution. The matrix effect for Lacosamide has been shown to be within acceptable ranges, for example, between 89.8% and 111.6%. nih.gov

Stability: The stability of Lacosamide in the biological matrix is evaluated under various conditions that mimic sample handling and storage. nih.govaccscience.com This includes short-term stability at room temperature, long-term stability at frozen temperatures (e.g., -20°C or -80°C), and freeze-thaw stability. accscience.comresearchgate.net Lacosamide has demonstrated good stability under these conditions, ensuring the integrity of the samples from collection to analysis. accscience.comresearchgate.net

The following table summarizes typical validation parameters for a bioanalytical method for Lacosamide using this compound as an internal standard:

Validation ParameterTypical Acceptance Criteria/Findings
Specificity No significant interference at the retention times of Lacosamide and this compound. nih.gov
Linearity (r²) ≥ 0.99. nih.govresearchgate.netresearchgate.net
Precision (%RSD) ≤ 15% (≤ 20% at LLOQ). nih.govresearchgate.net
Accuracy (%RE) Within ±15% (±20% at LLOQ). nih.govresearchgate.net
Recovery Consistent, precise, and reproducible. Often >90%. nih.govnih.gov
Matrix Effect Within acceptable limits, typically 85-115%. nih.gov
Stability Stable under various storage and handling conditions. nih.govaccscience.comresearchgate.net

Application in Preclinical Bioanalytical Studies

The validated bioanalytical methods using this compound as an internal standard are instrumental in preclinical research, providing crucial data on the drug's behavior in animal models.

The ability to accurately measure Lacosamide concentrations in various biological matrices is fundamental to understanding its pharmacokinetic and pharmacodynamic profiles.

Plasma: Numerous studies have successfully quantified Lacosamide in the plasma of preclinical species such as rats and dogs. researchgate.net For instance, a sensitive HPLC method was developed and validated for the quantification of Lacosamide in rat plasma, with a linear range of 25 to 10,000 ng/mL. researchgate.net Another UPLC-MS/MS method in rat plasma achieved a lower limit of quantification of 2 ng/mL. nih.gov These methods are essential for determining key pharmacokinetic parameters.

Brain Tissue: As the primary site of action for an antiepileptic drug, measuring its concentration in the brain is of significant interest. uc.pt Methods have been developed for the quantification of Lacosamide in rat brain homogenate. researchgate.net This allows for the investigation of the drug's ability to cross the blood-brain barrier and to correlate brain concentrations with antiseizure activity. uc.pt Studies have evaluated the effect of Lacosamide on brain HDAC levels and memory in animal models. nih.gov

Bioanalytical methods utilizing this compound are a cornerstone of preclinical research, enabling a wide range of studies. researchgate.netuc.pt These methods provide the quantitative data necessary for:

Pharmacokinetic (PK) Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of Lacosamide in animal models. researchgate.netuc.pt This information is vital for understanding the drug's disposition and for predicting its behavior in humans.

Pharmacodynamic (PD) Studies: Correlating drug concentrations in plasma and brain with its pharmacological effects, such as seizure protection in animal models of epilepsy. wikipedia.orgnih.gov

Toxicokinetic (TK) Studies: Assessing drug exposure in toxicology studies to ensure that safety margins are adequately characterized. nih.govbioseb.com

Drug-Drug Interaction Studies: Investigating the potential for other drugs to alter the pharmacokinetics of Lacosamide. nih.gov

Preclinical Pharmacokinetic Investigations Utilizing Lacosamide D6

Assessment of Absorption and Distribution Mechanisms in Animal Models

Studies in animal models, primarily rats, have been crucial in elucidating the absorption and distribution of lacosamide (B1674222). Following oral administration, lacosamide is rapidly and completely absorbed, with an oral bioavailability of approximately 100%. karger.com The presence of food does not significantly affect the rate or extent of its absorption. karger.com

The distribution of lacosamide is characterized by a volume of distribution of about 0.6 L/kg, which is close to the total body water, suggesting a wide distribution throughout the body. karger.com Plasma protein binding of lacosamide is low, typically less than 15%, which implies that a large fraction of the drug is free to distribute into tissues and exert its pharmacological effects. researchgate.netkarger.com

In Vitro and Ex Vivo Brain Disposition Studies with Lacosamide-d6

The central nervous system is the primary site of action for lacosamide. In vitro and ex vivo studies are essential to understand its ability to cross the blood-brain barrier and its disposition within the brain. While specific studies focusing on this compound are not detailed, research on lacosamide provides insight into its brain penetration. These studies often utilize advanced analytical techniques where a deuterated standard like this compound would be invaluable for accurate quantification.

Pharmacokinetic Modeling and Simulation Supported by Deuterated Tracers

Pharmacokinetic (PK) modeling and simulation are powerful tools used to understand and predict the behavior of a drug in the body. These models are built upon robust data from clinical and preclinical studies. The use of deuterated tracers like this compound is implicit in generating the high-quality concentration-time data required for building accurate PK models of lacosamide. These models have been instrumental in characterizing the dose-proportional pharmacokinetics of lacosamide and in simulating drug exposure in various patient populations. karger.com

Metabolic Fate and Biotransformation Studies of Lacosamide Using Deuterated Analogs

Identification and Characterization of Lacosamide (B1674222) Metabolites (e.g., O-desmethyl metabolite)

Lacosamide is primarily eliminated from the body through a combination of renal excretion and biotransformation. europa.eu Approximately 95% of an administered dose is recovered in the urine as both the unchanged parent drug and its metabolites. europa.eueuropa.eunih.gov The major metabolic pathway involves demethylation, leading to the formation of the O-desmethyl metabolite. nih.govwikipedia.org This metabolite, while significant in quantity, is considered to be pharmacologically inactive. europa.euark-tdm.com

Following administration, about 40% of the lacosamide dose is excreted unchanged in the urine. europa.euark-tdm.com The O-desmethyl metabolite accounts for less than 30% of the dose found in urine. europa.eueuropa.eu The plasma concentration of this major metabolite is approximately 15% of the lacosamide concentration. europa.eueuropa.eu Another notable portion, around 20%, is a polar fraction suggested to be serine derivatives, though these are found in only small amounts in plasma. europa.eueuropa.eu Other minor metabolites constitute a small fraction (0.5-2%) of the excreted dose. europa.eueuropa.eu

The chemical name for the O-desmethyl metabolite is (R)-N-benzyl-2-acetamido-3-hydroxypropionamide. ontosight.ai Its formation is a key step in the biotransformation of lacosamide. ontosight.aihmdb.ca Studies using advanced techniques like ultra-high-performance liquid chromatography combined with high-resolution mass spectrometry (UHPLC-ESI-HRMS) have been crucial in identifying and characterizing lacosamide metabolites. akjournals.com One such study not only confirmed the presence of O-desmethyl lacosamide but also identified a new polar metabolite, N-(1-methoxy-3-oxopropan-2-yl)acetamide, as one of the two main metabolites formed during in vitro hepatic metabolism experiments. akjournals.com

The use of deuterated internal standards, like Lacosamide-d3, is essential for the accurate quantification of lacosamide and its metabolites in biological samples such as plasma and breast milk. nih.govresearchgate.net These standards allow for precise measurements in pharmacokinetic studies by correcting for variations during sample preparation and analysis. researchgate.net

Table 1: Major Components of Lacosamide Excretion in Urine

Component Percentage of Excreted Dose Pharmacological Activity
Unchanged Lacosamide ~40% europa.euark-tdm.com Active
O-desmethyl metabolite <30% europa.eueuropa.eu Inactive europa.euark-tdm.com
Polar Fraction (serine derivatives) ~20% europa.eueuropa.eu Not fully characterized
Other metabolites 0.5-2% europa.eueuropa.eu Not fully characterized

In Vitro Metabolic Stability and Enzyme Kinetics using Lacosamide-d6

Deuterated analogs of lacosamide, such as this compound, are critical for in vitro studies assessing metabolic stability and enzyme kinetics. These labeled compounds act as internal standards in analytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS), enabling precise quantification of the parent drug and its metabolites. researchgate.netfrontiersin.orgnih.gov

In vitro experiments using human liver microsomes are a standard approach to investigate the metabolic pathways of drugs. akjournals.com Such studies have been employed to simulate the hepatic metabolism of lacosamide and identify its metabolites. akjournals.com The use of deuterated internal standards in these assays ensures the accuracy of the results. researchgate.net

Enzyme kinetic studies are performed to understand the rate at which a drug is metabolized. For lacosamide, these studies involve incubating the drug with liver microsomes and measuring the formation of its metabolites over time. nih.gov For instance, the Michaelis-Menten kinetics of lacosamide metabolism can be determined in rat liver microsomes to establish key parameters like the Michaelis-Menten constant (Km). nih.gov The development of sensitive UPLC-MS/MS methods allows for the accurate quantification of lacosamide and its O-desmethyl metabolite (ODL), which is crucial for these kinetic analyses. researchgate.net

The stability of lacosamide has been evaluated under various conditions to ensure the reliability of these analytical methods. researchgate.net These validation processes confirm that the drug does not degrade during sample handling and analysis, which is essential for accurate pharmacokinetic and metabolic assessments. researchgate.net

Table 2: Application of this compound in In Vitro Studies

Study Type Role of this compound Key Findings
Metabolic Stability Internal Standard researchgate.net Enables accurate quantification of lacosamide and its metabolites.
Enzyme Kinetics Internal Standard researchgate.netfrontiersin.org Facilitates the determination of kinetic parameters like Km and Vmax.
Metabolite Identification Not directly used, but parent compound is studied with its aid Confirms metabolic pathways and identifies novel metabolites. akjournals.com

Role of Cytochrome P450 Enzymes in Lacosamide Metabolism (Preclinical Context)

In the preclinical setting, the metabolism of lacosamide is primarily mediated by the cytochrome P450 (CYP) family of enzymes. frontiersin.org In vitro studies have identified that CYP2C19, CYP2C9, and CYP3A4 are all capable of catalyzing the formation of the major O-desmethyl metabolite of lacosamide. europa.eudrugbank.commedcentral.com While multiple enzymes are involved, CYP2C19 is considered to play a significant role. europa.eunih.gov

Despite the involvement of these enzymes, lacosamide has a low potential for drug-drug interactions. europa.eunih.gov In vitro studies have shown that lacosamide does not significantly induce or inhibit a wide range of CYP isoforms at clinically relevant concentrations, including CYP1A2, CYP2B6, CYP2C9, CYP2C19, and CYP3A4. nih.govhres.catga.gov.au This suggests that lacosamide is unlikely to alter the metabolism of other drugs that are substrates for these enzymes. medcentral.com

Furthermore, the impact of CYP2C19 inhibitors on lacosamide concentrations appears to be minor. europa.eu An interaction study with omeprazole, a potent CYP2C19 inhibitor, did not result in clinically significant changes in lacosamide plasma levels. europa.eueuropa.eu This indicates that while CYP2C19 is involved in lacosamide metabolism, its inhibition does not lead to a substantial increase in lacosamide exposure. europa.euresearchgate.net However, caution is advised when co-administering lacosamide with strong inhibitors of both CYP2C9 and CYP3A4. europa.eu

The genetic makeup of an individual can influence drug metabolism. In the case of lacosamide, individuals who are poor metabolizers of CYP2C19 substrates have been shown to have similar plasma concentrations of lacosamide compared to extensive metabolizers. nih.govhres.ca However, the plasma concentrations of the O-desmethyl metabolite are significantly reduced in poor metabolizers. medcentral.comhres.ca

Table 3: Cytochrome P450 Enzymes Involved in Lacosamide Metabolism

CYP Isoform Role in Lacosamide Metabolism Impact of Inhibition
CYP2C19 Major contributor to O-desmethylation europa.eunih.gov Minor impact on lacosamide plasma concentrations europa.eueuropa.eu
CYP2C9 Contributes to O-desmethylation europa.eudrugbank.commedcentral.com Potential for interaction with strong inhibitors europa.eu
CYP3A4 Contributes to O-desmethylation europa.eudrugbank.commedcentral.com Potential for interaction with strong inhibitors europa.eu

Deuterium (B1214612) Isotope Effects on Lacosamide Metabolism

The substitution of hydrogen with its heavier isotope, deuterium, at a site of metabolic attack can alter the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE). wikipedia.org This effect arises because the carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than the carbon-hydrogen (C-H) bond, requiring more energy to break. researchgate.net Consequently, replacing a hydrogen atom with deuterium at a metabolically vulnerable position in a drug molecule can slow down its metabolism. wikipedia.orgresearchgate.net

In the context of lacosamide, the primary site of metabolism is the O-methyl group, which is removed by CYP enzymes. wikipedia.org While specific studies on the deuterium isotope effect on lacosamide metabolism are not extensively detailed in the provided search results, the general principles of KIE are applicable. If the C-H bond cleavage in the O-methyl group is the rate-determining step in the formation of the O-desmethyl metabolite, then replacing the hydrogens on this methyl group with deuterium (as in Lacosamide-d3 or a hypothetical this compound where the methoxy (B1213986) group is fully deuterated) would be expected to slow down this metabolic pathway. wikipedia.orgresearchgate.net

This slowing of metabolism could potentially lead to a longer half-life of the parent drug and reduced formation of the O-desmethyl metabolite. researchgate.net The use of deuterated analogs in research allows for the investigation of these effects and can provide insights into the reaction mechanisms of drug-metabolizing enzymes. numberanalytics.com The magnitude of the KIE can indicate whether a specific bond cleavage is part of the rate-determining step of the reaction. numberanalytics.com

It is important to note that while deuterium substitution can alter metabolism, it does not necessarily affect the pharmacological activity of the molecule itself, as demonstrated in some cases where deuteration is used to improve the stability of a drug without changing its therapeutic effect. thieme-connect.com

Table 4: Potential Deuterium Isotope Effects on Lacosamide Metabolism

Parameter Expected Effect of Deuteration at the Methoxy Group Rationale
Rate of O-desmethylation Decrease The C-D bond is stronger than the C-H bond, leading to a slower reaction rate (Kinetic Isotope Effect). wikipedia.orgresearchgate.net
Plasma concentration of Lacosamide Potential Increase Slower metabolism could lead to higher levels of the parent drug in the bloodstream.
Plasma concentration of O-desmethyl metabolite Potential Decrease A reduced rate of formation would result in lower concentrations of the metabolite.
Half-life of Lacosamide Potential Increase Slower elimination through metabolism could extend the time the drug remains in the body.

Mechanistic Investigations of Lacosamide Activity Through Deuterated Analogs Preclinical/in Vitro Focus

Exploration of Voltage-Gated Sodium Channel Slow Inactivation Modulation

Lacosamide's primary mechanism of action involves the selective enhancement of the slow inactivation of voltage-gated sodium channels (VGSCs). wikipedia.orgdrugbank.comeuropa.eupatsnap.com Unlike traditional sodium channel-blocking antiepileptic drugs that primarily affect fast inactivation, lacosamide (B1674222) stabilizes the slow inactivated state of these channels. patsnap.commdpi.com This action is crucial in controlling neuronal hyperexcitability, a hallmark of epilepsy, as it reduces the number of sodium channels available to open and propagate action potentials. wikipedia.orgpatsnap.com

In vitro electrophysiological studies have demonstrated that lacosamide's effect on slow inactivation is concentration-dependent. mdpi.comaesnet.org By shifting the voltage dependence of slow inactivation to more hyperpolarized potentials, lacosamide effectively reduces the availability of VGSCs without significantly impacting normal neuronal function. drugbank.comresearchgate.net

Deuterated analogs like Lacosamide-d6 are instrumental in these investigations. The kinetic isotope effect, where the heavier deuterium (B1214612) atom slows down metabolic reactions involving carbon-hydrogen bond cleavage, can help to dissect the contribution of metabolism to the observed pharmacological effects. gabarx.comjuniperpublishers.com While direct comparative studies on the slow inactivation modulation by Lacosamide versus this compound are not extensively published, the use of deuterated compounds in such preclinical settings helps to ensure that the observed effects are due to the parent molecule's interaction with the ion channel and not a rapidly formed metabolite.

The following table summarizes the key findings from electrophysiological studies on lacosamide's interaction with voltage-gated sodium channels:

ParameterObservationImplication
Fast Inactivation No significant effectDifferentiates lacosamide from traditional sodium channel blockers
Slow Inactivation Selective enhancement and stabilizationReduces neuronal hyperexcitability
Voltage Dependence Shifts slow inactivation to more hyperpolarized potentialsDecreases the availability of sodium channels for firing

Investigating Interactions with Collapsin-Response Mediator Protein 2 (CRMP-2)

Initial studies using affinity chromatography with biotinylated lacosamide analogs identified CRMP-2 as a potential binding partner. aesnet.org Subsequent radioligand binding experiments with CRMP-2 expressed in Xenopus oocytes appeared to confirm this interaction. aesnet.org However, the validity of this interaction has been a subject of debate, with some studies failing to replicate these binding results using techniques like surface plasmon resonance. nih.govaesnet.orgresearchgate.net

This compound can be employed in these binding assays as a stable, labeled form of the parent drug, helping to provide more precise measurements and to clarify the nature of the interaction. The use of deuterated compounds can minimize potential confounding factors related to metabolic instability during the experimental timeframe.

The table below outlines the conflicting findings regarding the lacosamide-CRMP-2 interaction:

Experimental ApproachFindingReference
Affinity Chromatography with Biotinylated AnalogsIdentified CRMP-2 as a potential binding partner aesnet.org
Radioligand Binding (Xenopus oocytes)Confirmed binding of lacosamide to CRMP-2 aesnet.org
Surface Plasmon ResonanceNo detectable specific binding of lacosamide to human CRMP-2 nih.govaesnet.orgresearchgate.net
Microscale Thermophoresis (MST)Provided evidence supporting a direct interaction nih.gov

Advanced Binding Studies and Ligand-Receptor Dynamics

Advanced techniques are being utilized to further elucidate the binding characteristics of lacosamide and its analogs. Microscale thermophoresis (MST) is one such method that has provided evidence for a direct interaction between lacosamide and CRMP-2. nih.gov Molecular dynamics simulations are another powerful tool for exploring the dynamic behavior of ligand-receptor interactions over time, offering insights that go beyond static binding assays. biorxiv.orgresearchgate.net

The use of deuterated compounds like this compound in these advanced studies can be particularly advantageous. In techniques like nuclear magnetic resonance (NMR) spectroscopy, deuterium labeling can simplify complex spectra and provide specific information about the drug's binding orientation and dynamics within the receptor pocket.

Deuterated Compounds as Probes for Molecular Target Characterization

Deuterated compounds, including this compound, serve as valuable probes for characterizing molecular targets in several ways: gabarx.commdpi.com

Metabolic Stability: The increased stability of the carbon-deuterium bond compared to the carbon-hydrogen bond can slow down metabolism, allowing for a clearer investigation of the parent compound's activity. juniperpublishers.commdpi.com

Kinetic Isotope Effect: Studying the kinetic isotope effect can provide insights into the rate-limiting steps of metabolic pathways. gabarx.com

Analytical Standards: Deuterated compounds are widely used as internal standards in mass spectrometry-based assays for accurate quantification of the non-deuterated drug in biological samples. nih.gov

Probing Binding Sites: The subtle changes in molecular properties upon deuteration can sometimes be used to fine-tune interactions with a binding site, providing a more detailed understanding of the receptor's structure and function. mdpi.com

The development of affinity bait agents, which are chemically reactive units attached to a ligand like lacosamide, represents another innovative approach. nih.govcore.ac.uk These agents can form covalent bonds with the receptor, facilitating the identification of binding sites. nih.gov While not directly involving this compound, this methodology highlights the ongoing efforts to precisely map the molecular interactions of lacosamide.

Future Directions and Advanced Research Paradigms for Lacosamide D6

Integration with Systems Pharmacology and Omics Approaches

Systems pharmacology aims to understand drug action on a holistic level by integrating data from multiple biological scales, from molecular interactions to whole-organism responses. In this paradigm, precise quantitative measurements are paramount, establishing the essential role of stable isotope-labeled internal standards like Lacosamide-d6.

The use of this compound is fundamental for accurate quantification in proteomics, metabolomics, and lipidomics, the large-scale study of proteins, metabolites, and lipids, respectively. For instance, the parent compound, Lacosamide (B1674222), is known to modulate the collapsin response mediator protein 2 (CRMP-2), a discovery facilitated by proteomic affinity-labeling techniques. researchgate.netnih.gov Future research could leverage this compound to conduct highly accurate quantitative proteomics studies, elucidating how Lacosamide treatment affects the expression and post-translational modification of CRMP-2 and other neuronal proteins.

Furthermore, omics studies are shedding light on the pathophysiology of conditions that Lacosamide treats, such as drug-refractory epilepsy. Recent research integrating metabolomics and lipidomics has revealed associations between plasma fatty acids, triglycerides, and medically intractable epilepsy in children. researchgate.net this compound is an indispensable tool for such studies, enabling the accurate measurement of the parent drug's concentration alongside the quantification of endogenous metabolites. This allows researchers to build robust pharmacokinetic/pharmacodynamic (PK/PD) models that correlate drug exposure with changes in the metabolome or lipidome, potentially identifying novel biomarkers of drug response or resistance. researchgate.net By providing the precise data needed for computational models, this compound supports a systems-level understanding of drug efficacy and the biological basis of epilepsy. liverpool.ac.uk

Advancements in High-Throughput Bioanalytical Applications

The demand for faster and more efficient drug analysis in clinical trials, therapeutic drug monitoring (TDM), and pharmacokinetic studies has driven significant advancements in bioanalytical technology. sci-hub.se this compound is central to the development and validation of high-throughput assays for its non-deuterated counterpart, primarily using liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.netmdpi.com

Modern methods are characterized by their high sensitivity, specificity, and speed, often requiring minimal sample volumes. researchgate.netnih.gov For example, validated LC-MS/MS methods can quantify Lacosamide in as little as 50 µL of human plasma, using this compound as the internal standard to correct for variations during sample processing and analysis. researchgate.net These assays demonstrate excellent linearity over wide concentration ranges and have very low limits of quantification (LLOQ), making them suitable for a variety of research and clinical applications. researchgate.netresearchgate.net

Future advancements are focused on further miniaturization and automation. The application of techniques like ultra-performance liquid chromatography (UPLC) enhances speed and resolution, reducing solvent consumption. ijiemr.org The development of methods for novel sampling strategies, such as dried blood spot (DBS) analysis, could facilitate easier sample collection and storage, particularly in pediatric or remote settings. researchgate.net As these high-throughput platforms become more widespread, this compound will remain the gold standard for ensuring the accuracy and reliability of the data generated.

Table 1: Comparison of Validated Bioanalytical Methods for Lacosamide Using a Deuterated Internal Standard

Analytical TechniqueBiological MatrixSample VolumeExtraction MethodLinearity Range (ng/mL)Internal StandardSource
LC-MS/MSHuman Plasma50 µLProtein Precipitation75–25,461This compound researchgate.net
UPLC-MS/MSHuman Plasma150 µLProtein Precipitation20–16,000Lacosamide-13C, d3 mdpi.comresearchgate.net
LC-MS/MSRat PlasmaNot SpecifiedProtein Precipitation25–10,000Not Specified researchgate.net
GC-MSHuman Plasma200 µLSolid-Phase Extraction200–20,000Levetiracetam-d6 nih.gov

Novel Synthetic Strategies for Deuterated Pharmaceuticals

The synthesis of deuterated compounds is a specialized field of organic chemistry. For this compound, synthesis typically involves the introduction of deuterium (B1214612) atoms at specific molecular positions by using deuterated reagents during the manufacturing process. vulcanchem.com For example, the six deuterium atoms in one common form of this compound are located on the acetyl and methoxy (B1213986) groups. vulcanchem.com This can be achieved by using reagents like deuterated acetic anhydride (B1165640) and deuterated dimethyl sulfate (B86663) at the appropriate synthetic steps. vulcanchem.com

Beyond established methods, research into novel synthetic strategies for deuteration continues to expand the toolkit available to chemists. One promising and more general approach is the use of samarium(II) iodide (SmI2) in combination with deuterium oxide (D2O), or "heavy water," for the reductive deuteration of various functional groups. lookchem.com This method has been applied to synthesize α,α-dideuterio amines from nitriles, a transformation that could be adapted for the synthesis of a wide range of deuterated pharmaceuticals and building blocks. lookchem.com Such novel strategies offer potential advantages in terms of efficiency, cost, and environmental impact over traditional methods that often rely on expensive and pyrophoric metal deuteride (B1239839) reagents. lookchem.com

The strategic placement of deuterium can also be used to alter a drug's metabolic profile, a concept known as the "kinetic isotope effect." researchgate.net A carbon-deuterium (C-D) bond is stronger than a carbon-hydrogen (C-H) bond, which can slow down metabolic reactions involving the cleavage of that bond, particularly those mediated by cytochrome P450 (CYP) enzymes. researchgate.netnih.gov While this compound is primarily used as an analytical standard, these principles open up an advanced research paradigm: designing novel deuterated versions of Lacosamide or other drugs to create new chemical entities with potentially improved pharmacokinetic properties or reduced formation of toxic metabolites. nih.gov

Table 2: Synthetic Approaches for Deuteration

StrategyKey ReagentsApplicationSource
Site-Specific Isotopic LabelingDeuterated Acetic Anhydride, Deuterated Dimethyl SulfateSynthesis of this compound for use as an internal standard. vulcanchem.com
Reductive Deuteration of NitrilesSamarium(II) Iodide (SmI2), Deuterium Oxide (D2O)General synthesis of α,α-dideuterio amines, applicable to various bioactive compounds. lookchem.com
Metabolic Stabilization (Kinetic Isotope Effect)Strategic placement of deuterium at metabolic "hotspots".Design of new deuterated drugs with potentially improved metabolic stability and pharmacokinetics. researchgate.netnih.gov

Expanding the Utility of this compound in Preclinical Disease Models

Preclinical research using animal models is essential for evaluating the efficacy and mechanism of action of new drug candidates. The parent drug, Lacosamide, has been extensively evaluated in a variety of rodent models of epilepsy and other neurological disorders. researchgate.netwikipedia.orgopenaccessjournals.com In these studies, this compound plays a crucial, if behind-the-scenes, role. Accurate quantification of drug concentrations in plasma and target tissues (e.g., the brain) is vital for establishing a clear relationship between drug exposure, target engagement, and therapeutic effect (pharmacokinetics/pharmacodynamics). researchgate.netresearchgate.net The use of this compound as an internal standard ensures that these critical PK/PD measurements are precise and reliable. veeprho.com

An advanced research direction involves using this compound not just as a passive analytical tool but as an active pharmacological probe. Due to the kinetic isotope effect, deuteration at metabolically active sites can alter the rate and pathway of drug metabolism. researchgate.net Lacosamide is metabolized in part by CYP enzymes (CYP2C19, CYP2C9, CYP3A4) to form its O-desmethyl metabolite. europa.eu Future preclinical studies could directly compare the pharmacokinetics, efficacy, and metabolite profile of Lacosamide with a specifically designed deuterated version like this compound. Such a study could determine if deuteration alters the drug's half-life or shifts its metabolism away from certain pathways. This approach could be used to test the "intrinsic severity hypothesis" of pharmacoresistance in epilepsy, where resistance may be linked to the underlying biology of the disease. liverpool.ac.uk By comparing how standard and deuterated versions of the drug behave in preclinical models of both drug-sensitive and drug-resistant epilepsy, researchers could gain new insights into the mechanisms of drug action and resistance.

Table 3: Preclinical Models for Lacosamide Evaluation

Preclinical ModelDisorder ModeledPurpose of this compoundSource
Maximal Electroshock Seizure (MES) TestGeneralized Tonic-Clonic SeizuresQuantification of Lacosamide for PK/PD analysis. wikipedia.orgopenaccessjournals.com
6 Hz Psychomotor Seizure TestPartial-Onset SeizuresQuantification of Lacosamide for PK/PD analysis. openaccessjournals.com
Kindling ModelEpileptogenesis / Partial SeizuresQuantification of Lacosamide for PK/PD analysis. openaccessjournals.com
Animal Models of Neuropathic PainDiabetic Neuropathy / Chronic PainQuantification of Lacosamide for PK/PD analysis. researchgate.netnih.gov
Juvenile Animal Studies (Rat, Dog)Developmental ToxicityQuantification of Lacosamide to correlate exposure with developmental outcomes. aesnet.org

Q & A

Q. What is the role of isotopic labeling (deuterium) in Lacosamide-d6 studies, and how does it influence pharmacokinetic/pharmacodynamic (PK/PD) experimental design?

Answer: this compound, a deuterium-labeled analog, is used as an internal standard in mass spectrometry to improve quantification accuracy by minimizing matrix effects . Key methodological considerations include:

  • Synthesis validation : Ensure isotopic purity (>98%) via nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) .
  • PK/PD design : Use crossover studies to compare this compound with non-labeled analogs, controlling for deuterium isotope effects on metabolic stability (e.g., CYP450-mediated oxidation) .
  • Calibration curves : Employ linear regression with this compound spiked into biological matrices (plasma, tissue homogenates) to validate assay sensitivity .

Q. What analytical techniques are optimal for quantifying this compound in complex biological matrices?

Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its specificity and sensitivity. Methodological steps include:

  • Sample preparation : Protein precipitation with acetonitrile or solid-phase extraction to reduce ion suppression .
  • Chromatographic separation : Use a C18 column with a gradient elution (water:methanol + 0.1% formic acid) to resolve this compound from endogenous compounds .
  • Data validation : Apply criteria from the FDA Bioanalytical Method Validation Guidance (e.g., precision ≤15%, accuracy 85–115%) .

Q. How can researchers design in vitro studies to assess this compound stability under varying metabolic conditions?

Answer:

  • Hepatic microsome assays : Incubate this compound with human liver microsomes (HLMs) and NADPH cofactors, monitoring degradation via LC-MS/MS at 0, 15, 30, and 60 minutes .
  • pH/temperature variability : Test stability in simulated gastric fluid (pH 1.2–3.0) and intestinal fluid (pH 6.8) at 37°C to model physiological conditions .
  • Statistical analysis : Use nonlinear regression to calculate half-life (t½) and compare degradation kinetics with non-deuterated analogs .

Advanced Research Questions

Q. How should researchers resolve contradictions in this compound metabolite identification across different experimental models?

Answer:

  • Multi-model validation : Compare metabolite profiles from in vitro (HLMs), in vivo (rodent plasma), and ex vivo (human hepatocyte) systems to identify species-specific discrepancies .
  • High-resolution MS : Employ HRMS with fragmentation patterns (MS/MS) to distinguish isobaric metabolites (e.g., hydroxylated vs. glucuronidated forms) .
  • Data reconciliation : Apply hypothesis-driven frameworks (e.g., FINER criteria) to prioritize metabolites based on feasibility, novelty, and relevance to epilepsy research .

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound neurotoxicity studies?

Answer:

  • Nonlinear mixed-effects modeling (NLME) : Account for inter-individual variability in PK/PD parameters using software like NONMEM or Monolix .
  • Benchmark dose (BMD) analysis : Calculate the dose causing a 10% increase in neurotoxicity endpoints (e.g., axon degeneration) relative to controls .
  • Sensitivity analysis : Test robustness by varying covariance structures and residual error models .

Q. How can multi-omics data (proteomics, metabolomics) be integrated to elucidate this compound’s mechanism of action in drug-resistant epilepsy models?

Answer:

  • Pathway enrichment analysis : Use tools like MetaboAnalyst or STRING to map altered proteins/metabolites to synaptic vesicle cycling or sodium channel pathways .
  • Network pharmacology : Construct interaction networks linking this compound targets (e.g., collapsin response mediator protein-2) with differentially expressed omics biomarkers .
  • Machine learning : Apply random forest or partial least squares-discriminant analysis (PLS-DA) to identify predictive biomarkers of therapeutic response .

Q. What protocols ensure reproducibility in this compound preclinical studies, particularly when translating findings to clinical trials?

Answer:

  • Standardized dosing : Use allometric scaling (body surface area) to convert rodent doses to human equivalent doses (HED) .
  • Blinded histopathology : Engage independent pathologists to assess neurotoxicity in a blinded manner, reducing observer bias .
  • FAIR data principles : Share raw LC-MS/MS files and metadata in public repositories (e.g., MetaboLights) to enhance transparency .

Q. How can researchers address ethical and methodological challenges in human studies involving this compound as a tracer?

Answer:

  • Radiolabeling compliance : For <sup>14</sup>C-Lacosamide-d6 studies, adhere to radiation safety protocols (e.g., ALARA principles) and obtain ethics committee approval .
  • Informed consent : Clearly communicate risks/benefits of tracer use, especially in vulnerable populations (e.g., pregnant patients) .
  • Data anonymization : Use pseudonymization tools to protect participant identities in shared datasets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.